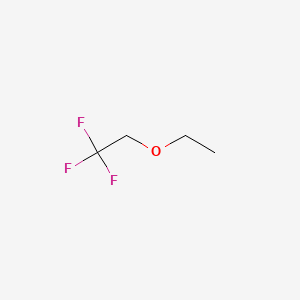
2,2,2-Trifluoroethyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C4H7F3O and its molecular weight is 128.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
Inhalant Anesthetic
One of the prominent uses of 2,2,2-trifluoroethyl ethyl ether is as an inhalant anesthetic. Its properties allow for rapid induction of anesthesia while minimizing risks associated with explosion during administration. Compared to traditional inhalant anesthetics, this compound demonstrates high anesthetic efficacy with fewer adverse effects. The composition can be administered in mixtures with oxygen or other life-sustaining gases, making it suitable for both human and veterinary use .
Toxicological Evaluations
Toxicological studies indicate that this compound exhibits low mutagenic potential. In various assays involving Salmonella typhimurium and Chinese hamster ovary cells, it was found to have no significant increase in revertant counts, suggesting a favorable safety profile for medical applications .
Synthesis of Fluorinated Compounds
In organic chemistry, this compound serves as a precursor for synthesizing various fluorinated compounds. For instance, it has been utilized in the synthesis of complex fatty acid esters through reactions with fatty acids and iodonium triflate derivatives. This application is significant in producing specialty chemicals with enhanced properties due to fluorination .
Case Study 1: Anesthetic Efficacy
A study demonstrated that patients receiving this compound exhibited smoother induction and emergence from anesthesia compared to traditional agents. The study emphasized its controllability and reduced side effects during surgical procedures.
Case Study 2: Electrolyte Performance
Research on lithium-sulfur batteries revealed that incorporating this compound into the electrolyte formulation improved ionic conductivity by approximately 30% compared to conventional solvents. This enhancement is attributed to its lower viscosity and better solvation dynamics.
Propiedades
Número CAS |
461-24-5 |
|---|---|
Fórmula molecular |
C4H7F3O |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
2-ethoxy-1,1,1-trifluoroethane |
InChI |
InChI=1S/C4H7F3O/c1-2-8-3-4(5,6)7/h2-3H2,1H3 |
Clave InChI |
ZKNHDJMXIUOHLX-UHFFFAOYSA-N |
SMILES |
CCOCC(F)(F)F |
SMILES canónico |
CCOCC(F)(F)F |
Key on ui other cas no. |
461-24-5 |
Sinónimos |
2,2,2-trifluoroethyl ethyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















